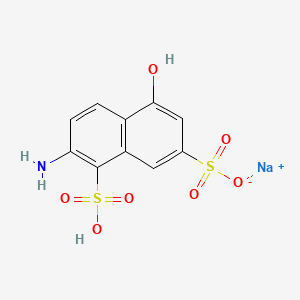Sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate
CAS No.: 83763-45-5
Cat. No.: VC17006708
Molecular Formula: C10H8NNaO7S2
Molecular Weight: 341.3 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 83763-45-5 |
|---|---|
| Molecular Formula | C10H8NNaO7S2 |
| Molecular Weight | 341.3 g/mol |
| IUPAC Name | sodium;7-amino-4-hydroxy-8-sulfonaphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C10H9NO7S2.Na/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
| Standard InChI Key | IRLXVIPGFBNBKE-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])O)S(=O)(=O)O)N.[Na+] |
Chemical Structure and Properties
Molecular Architecture
The compound features a naphthalene ring system with functional groups at specific positions: an amino group (-NH) at position 2, a hydroxyl group (-OH) at position 5, and two sulfonate groups (-SO) at positions 1 and 7. The sodium ion counteracts the charge of one sulfonate group, resulting in the "hydrogen" designation for the protonated sulfonate . The IUPAC name, sodium;7-amino-4-hydroxy-8-sulfonaphthalene-2-sulfonate, reflects this substitution pattern .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 341.3 g/mol | |
| CAS Number | 83763-45-5 | |
| SMILES | C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])O)S(=O)(=O)O)N.[Na+] |
Spectroscopic and Physical Properties
The infrared (IR) spectrum of related compounds, such as sodium hydrogen 4-amino-5-hydroxynaphthalene-2,7-disulphonate monohydrate, shows characteristic peaks for sulfonate (1050–1200 cm), amino (3300–3500 cm), and hydroxyl (3200–3600 cm) groups . While direct data for this compound is limited, its structural similarity suggests analogous spectral features. The compound typically appears as a beige to grey powder or lumpy solid with a loss on drying of 4–6% at 150°C .
Synthesis and Manufacturing
Industrial Synthesis
A common method for synthesizing naphthalene disulphonate derivatives involves sulfonation using manganese dioxide () and sodium pyrosulfite (). This approach minimizes equipment corrosion and enhances product purity compared to traditional sulfuric acid-based sulfonation. The reaction proceeds via electrophilic aromatic substitution, with the sulfonate groups preferentially attaching to the electron-rich positions of the naphthalene ring.
Purification and Quality Control
Post-synthesis purification often involves recrystallization from aqueous ethanol. High-performance liquid chromatography (HPLC) analyses indicate purities ≥75% for technical-grade material . Vendor specifications require conformity to IR spectral standards and strict moisture content limits (4–6%) to ensure stability .
Applications and Industrial Relevance
Dye and Pigment Manufacturing
Naphthalene disulphonates are critical intermediates in azo dye production. The amino and hydroxyl groups enable diazotization and coupling reactions, forming chromophores with intense colors. For example, coupling with phenols or aromatic amines yields dyes used in textiles and inks.
Pharmaceutical and Biochemical Research
While direct pharmacological data for this compound is sparse, structurally related naphthalene disulphonates exhibit anticoagulant and anti-inflammatory properties. The sulfonate groups enhance water solubility, making such compounds viable candidates for drug delivery systems.
Analytical Chemistry
The compound’s ability to chelate metal ions has been exploited in spectrophotometric assays for quantifying transition metals like iron and copper. Its UV-Vis absorption maxima in the 300–400 nm range facilitate trace metal detection in environmental samples.
Comparison with Related Compounds
Disodium 2-Amino-5-Hydroxynaphthalene-1,7-Disulphonate
This derivative (; MW 363.3 g/mol ) features two sodium ions, increasing its ionic strength and solubility in polar solvents compared to the monosodium form .
Sodium Hydrogen 4-Amino-5-Hydroxynaphthalene-2,7-Disulphonate
Positional isomerism alters reactivity: the 4-amino group reduces steric hindrance during electrophilic substitutions, making this compound more reactive in dye synthesis .
Table 2: Structural and Functional Comparisons
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume